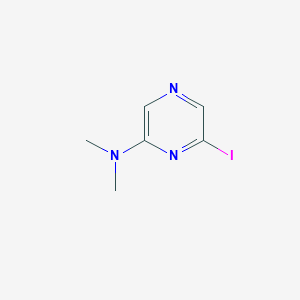

2-(N,N-Dimethylamino)-6-iodopyrazine

Description

Properties

IUPAC Name |

6-iodo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACQSWJTVMYKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577954 | |

| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125060-66-4 | |

| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(N,N-Dimethylamino)-6-iodopyrazine

CAS Number: 125060-66-4

A core building block for contemporary drug discovery, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(N,N-Dimethylamino)-6-iodopyrazine, covering its synthesis, characterization, reactivity, and applications in medicinal chemistry.

Introduction: The Strategic Importance of the Pyrazine Scaffold

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[2][3] The pyrazine nucleus can serve as a bioisosteric replacement for other aromatic systems, and its nitrogen atoms can act as crucial hydrogen bond acceptors, enhancing interactions with biological targets.[4]

This compound has emerged as a particularly valuable synthetic intermediate. The presence of the iodo group at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of diverse molecular fragments.[4][5][6] The dimethylamino group at the 2-position, an electron-donating group, modulates the electronic properties of the pyrazine ring, influencing its reactivity and the biological activity of its downstream derivatives. This guide will delve into the essential technical details of this important building block.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 125060-66-4 | [3] |

| Molecular Formula | C₆H₈IN₃ | |

| Molecular Weight | 249.05 g/mol | |

| Appearance | Solid (predicted) | [7] |

| Boiling Point | 298.9 ± 40.0 °C (Predicted) | |

| Density | 1.831 ± 0.06 g/cm³ (Predicted) | |

| pKa | 1.24 ± 0.10 (Predicted) | |

| LogP | 1.14720 (Predicted) |

Spectroscopic Characterization:

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a dihalogenated pyrazine precursor.

Synthetic Workflow

The primary synthetic route utilizes the reaction of 2,6-diiodopyrazine with dimethylamine. The greater lability of one iodo group over the other, or the ability to control the stoichiometry, allows for the selective monosubstitution.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on a reported synthesis of similar compounds and represents a standard procedure for this transformation.

Materials:

-

2,6-Diiodopyrazine

-

Dimethylamine (e.g., 40% solution in water or 2M in methanol)

-

Methanol

-

Water

Procedure:

-

To a solution of 2,6-diiodopyrazine in a mixture of methanol and water, add dimethylamine solution.

-

Heat the reaction mixture, for example, at reflux, for a specified period (e.g., 1 hour). The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by standard techniques such as column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Causality in Experimental Choices:

-

Solvent System: A protic solvent system like methanol/water is often used to facilitate the dissolution of both the pyrazine starting material and the dimethylamine reagent.

-

Heating: Heating is typically required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring.

-

Purification: Column chromatography is a standard and effective method for separating the desired monosubstituted product from any unreacted starting material and potential disubstituted by-product.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents, making it a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, undergoing oxidative addition to the palladium(0) catalyst under relatively mild conditions.[6]

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazine ring and various aryl or vinyl groups using a boronic acid or ester. This is a widely used method for constructing biaryl scaffolds, which are common motifs in kinase inhibitors.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the pyrazine and a terminal alkyne. The resulting alkynylpyrazines are versatile intermediates that can be further elaborated, for instance, through cycloaddition reactions or reduction to the corresponding alkanes or alkenes.[5][6]

Caption: Key cross-coupling reactions of this compound.

Role in Kinase Inhibitor Synthesis

The pyrazine scaffold is a common feature in many small molecule kinase inhibitors.[2][3] These drugs often target the ATP-binding site of kinases, and the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase. This compound is an ideal starting point for the synthesis of such inhibitors, where the iodo group can be replaced by a larger, often aromatic, group via Suzuki-Miyaura coupling to occupy the hydrophobic regions of the ATP-binding pocket.

Caption: Interaction of a pyrazine-based kinase inhibitor with the ATP binding site.

Handling, Storage, and Safety

As a halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[9]

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

Handling:

-

Avoid inhalation of dust.[9]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[3]

-

Keep away from strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis and the high reactivity of the iodo group in palladium-catalyzed cross-coupling reactions provide a reliable platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics.

References

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. ([Link])

-

PubChem entry for this compound. ([Link])

-

2-N,N-DIMETHYLAMINO-6-IODOPYRAZINE on LookChem. ([Link])

-

Sonogashira Coupling. Organic Chemistry Portal. ([Link])

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. ([Link])

-

Sonogashira Coupling. Wikipedia. ([Link])

-

Sonogashira Coupling. Chemistry LibreTexts. ([Link])

-

4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry. ([Link])

-

Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

-

Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. ([Link])

-

This compound. INDOFINE Chemical Company, Inc. ([Link])

Sources

- 1. fishersci.com [fishersci.com]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. This compound | 125060-66-4 | INDOFINE Chemical Company [indofinechemical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. This compound 125060-66-4 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C6H8IN3) [pubchemlite.lcsb.uni.lu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-(N,N-Dimethylamino)-6-iodopyrazine: A Versatile Building Block for Modern Drug Discovery

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of molecular building blocks is a critical determinant of success. Heterocyclic scaffolds, in particular, form the cornerstone of a vast array of therapeutics. Among these, the pyrazine ring system has emerged as a "privileged scaffold" due to its prevalence in biologically active compounds and its unique physicochemical properties.[1] The two nitrogen atoms at the 1 and 4 positions create a π-deficient aromatic system, influencing hydrogen bonding capacity, metabolic stability, and molecular geometry.

Pyrazine moieties are integral to numerous approved pharmaceuticals, demonstrating a wide spectrum of pharmacological activities, including use as anticancer, diuretic, and antidiabetic agents.[2] Their value is particularly pronounced in the field of kinase inhibitors, where the pyrazine core can effectively serve as a hinge-binding motif, crucial for potent and selective enzyme inhibition.[3][4]

This guide focuses on a specific, highly functionalized derivative: 2-(N,N-Dimethylamino)-6-iodopyrazine . This molecule is of significant interest to medicinal chemists for two primary reasons. First, the iodine atom at the 6-position serves as a versatile synthetic handle for introducing molecular complexity via modern cross-coupling reactions. Second, the electron-donating N,N-dimethylamino group at the 2-position modulates the electronic properties of the pyrazine ring, which can influence reaction kinetics, metabolic stability, and the pharmacological profile of the final compound. This document provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, designed to empower its effective use in drug discovery programs.

Physicochemical and Structural Properties

While comprehensive, experimentally-derived data for this compound is not extensively reported in peer-reviewed literature, a consistent profile can be compiled from supplier data and predictive modeling. These properties are essential for planning synthetic routes, purification strategies, and formulation studies.

| Property | Value | Data Source |

| CAS Number | 125060-66-4 | Supplier Data[5] |

| Molecular Formula | C₆H₈IN₃ | Supplier Data[5] |

| Molecular Weight | 249.05 g/mol | Supplier Data[5] |

| Appearance | Solid | Supplier Data |

| Boiling Point | 298.9°C at 760 mmHg | Predicted[5] |

| Density | 1.831 g/cm³ | Predicted[5] |

| Flash Point | 134.6°C | Predicted[5] |

| pKa | 1.24 ± 0.10 | Predicted[5] |

| LogP | 1.147 | Predicted[5] |

| SMILES | CN(C)c1cncc(n1)I | PubChem[6] |

| InChI Key | QACQSWJTVMYKTQ-UHFFFAOYSA-N | PubChem[6] |

Note: Most physical properties listed are predicted values and should be used as estimates. Experimental verification is recommended.

Spectroscopic Characterization (Predicted)

No publicly available experimental spectra for this compound have been identified. Therefore, this section provides a predicted analysis based on fundamental principles and data from analogous structures to aid in the characterization of synthesized material.

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra are based on established substituent effects on the pyrazine core.[3] The electron-donating N,N-dimethylamino group will shield adjacent protons and carbons (shifting them upfield to lower ppm), while the electron-withdrawing nature of the pyrazine nitrogens deshields them (shifting them downfield).

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-8.0 ppm (s, 1H): Attributed to the proton at the C3 position, adjacent to a ring nitrogen and meta to the iodo group.

-

δ 7.6-7.8 ppm (s, 1H): Attributed to the proton at the C5 position, adjacent to a ring nitrogen and meta to the dimethylamino group.

-

δ 3.1-3.3 ppm (s, 6H): The singlet corresponding to the six equivalent protons of the N,N-dimethylamino group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~158 ppm: C2 (carbon bearing the N,N-dimethylamino group).

-

δ ~140 ppm: C5.

-

δ ~135 ppm: C3.

-

δ ~110 ppm: C6 (carbon bearing the iodo group, significant upfield shift due to the heavy atom effect).

-

δ ~40 ppm: N(CH₃)₂ carbons.

Caption: Synthetic route to the title compound.

Experimental Protocol: Synthesis

This protocol is based on analogous transformations and information provided by chemical suppliers. [5]

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,6-diiodopyrazine (1.0 equiv.) in methanol.

-

Reagent Addition: Add an aqueous solution of dimethylamine (40% wt, ~2.0-3.0 equiv.).

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-100°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Dilute the remaining aqueous residue with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality: The use of a polar protic solvent system (methanol/water) facilitates the SₙAr mechanism. Heating is required to overcome the activation energy for the substitution on the π-deficient pyrazine ring. An excess of dimethylamine is used to drive the reaction to completion.

Reactivity and Synthetic Utility

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C6-position. The C-I bond is the most reactive of the carbon-halogen bonds in these reactions (I > Br > Cl > F), making this compound an excellent substrate for introducing aryl, heteroaryl, or alkynyl groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for forming C(sp²)-C(sp²) bonds. It allows for the coupling of the iodopyrazine with a wide variety of aryl or heteroaryl boronic acids or esters.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplar Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of nitrogen-rich halo-heterocycles. [7][8]

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent to water (e.g., 1,4-dioxane/water or DME/water).

-

Reaction Conditions: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude material is then purified by silica gel chromatography.

Expertise & Causality: The choice of a phosphine-ligated palladium catalyst is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The aqueous base is required for the transmetalation step, activating the boronic acid. Using an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The electron-donating dimethylamino group can increase the electron density on the pyrazine ring, potentially accelerating the rate-limiting oxidative addition step compared to unsubstituted iodopyrazine.

Sonogashira Coupling

The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, linking the iodopyrazine to a terminal alkyne. This is a common strategy for creating linear, rigid linkers or for accessing precursors to other functional groups. [4][9]

Exemplar Protocol: Sonogashira Coupling

This protocol is based on standard Sonogashira conditions. [9][10]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (dichlorobis(triphenylphosphine)palladium(II), 0.03 equiv.), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.05 equiv.).

-

Solvent and Reagents: Add a degassed amine solvent such as triethylamine (Et₃N) or a mixture of THF and an amine base. Add the terminal alkyne (1.2 equiv.).

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C). The reaction is often complete within a few hours.

-

Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by silica gel chromatography.

Trustworthiness & Self-Validation: A successful Sonogashira coupling is often visually indicated by the formation of a precipitate (the triethylammonium iodide salt). The progress can be cleanly monitored by TLC, observing the consumption of the iodopyrazine starting material and the appearance of a new, typically less polar, product spot.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (-4°C to -20°C) is recommended to ensure stability.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. [11]

Conclusion

This compound represents a strategically designed molecular building block with significant potential for drug discovery and medicinal chemistry. Its pre-installed iodo- and dimethylamino- functionalities offer a compelling combination of synthetic versatility and property modulation. The iodine atom provides a reliable and reactive site for introducing molecular diversity through robust and well-understood cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions. Concurrently, the dimethylamino group can be leveraged to fine-tune the electronics of the core, potentially enhancing reaction efficiency and influencing the final pharmacological properties of the target molecules. While detailed experimental characterization of this specific compound is sparse in the literature, its synthesis and reactivity can be confidently predicted from established chemical principles, making it a valuable tool for the forward-thinking synthetic chemist.

References

-

2,5-bis(3-fluorophenyl)pyrazine (2j) Analytical Data. The Royal Society of Chemistry. Available from: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Bank, S., & Gruenke, J. (1972). Correlation of proton shifts of pyrazines with substituent constants. The Journal of Organic Chemistry, 37(1), 114-117. Available from: [Link]

-

This compound. PubChemLite. Available from: [Link]

-

Potent Immunosuppressants, 2-Alkyl-2-aminopropane-1,3-diols. Journal of Medicinal Chemistry. Available from: [Link]

-

2-N,N-DIMETHYLAMINO-6-IODOPYRAZINE. LookChem. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Sonogashira coupling. Wikipedia. Available from: [Link]

-

Conformationally defined neurotransmitter analogs. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry. Available from: [Link]

- Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). Google Patents.

-

Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]

-

Synthesis and Structure-Activity Studies on Excitatory Amino Acids Structurally Related to Ibotenic Acid. Journal of Medicinal Chemistry. Available from: [Link]

-

DHA-pharmaceutical agent conjugates of taxanes. PubChem. Available from: [Link]

-

Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. Available from: [Link]

-

Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

-

Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff. SciSpace. Available from: [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available from: [Link]

- Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. Google Patents.

- Synthesis method of diphenylpyrazine derivative. Google Patents.

-

Method for synthesizing Ranolazine. Patsnap Eureka. Available from: [Link]

-

Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available from: [Link]

-

Synthesis, Characterization, and Physical Properties of 2,3,5,6-Tetraphenylpyrazine-N,N-Dioxide. ResearchGate. Available from: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]

-

Synthetic method for tetrabenazine and intermediate of tetrabenazine. Patsnap Eureka. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. lookchem.com [lookchem.com]

- 6. PubChemLite - this compound (C6H8IN3) [pubchemlite.lcsb.uni.lu]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

A-Technical-Guide-to-the-Selective-Synthesis-of-2-(N,N-Dimethylamino)-6-iodopyrazine

Abstract

This technical guide provides an in-depth examination of the synthesis of 2-(N,N-Dimethylamino)-6-iodopyrazine from 2,6-diiodopyrazine. This transformation is a key step in the development of various pharmaceutical intermediates and functional materials. The document details the underlying reaction mechanism, a comprehensive experimental protocol, and critical considerations for achieving high selectivity and yield. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a practical and scientifically grounded understanding of this specific nucleophilic aromatic substitution reaction.

Introduction: Strategic Importance of Substituted Pyrazines

Pyrazine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. The title compound, this compound, serves as a versatile intermediate. The dimethylamino group can act as a key pharmacophore or a directing group for further transformations, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of additional molecular complexity.

The selective mono-amination of a di-halogenated pyrazine presents a common synthetic challenge: controlling the reaction to prevent the formation of the di-substituted byproduct. This guide will focus on a reliable method to achieve this selectivity.

Reaction Mechanism: A Tale of Two Nitrogens

The synthesis of this compound from 2,6-diiodopyrazine proceeds via a nucleophilic aromatic substitution (SNA r) mechanism.[1][2] Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, in an SNA r reaction, the ring is electron-deficient and is attacked by a nucleophile.[2]

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens withdraw electron density from the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.[3] This is a key principle that underpins the feasibility of this reaction.

The reaction can be visualized in two main steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile, dimethylamine, attacks one of the carbon atoms bearing an iodine atom. This attack is favored at the 2- and 6-positions due to the ability of the adjacent and para nitrogen atoms to stabilize the resulting negative charge.[3] This initial addition breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which significantly stabilizes it.

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the ring is restored by the elimination of a leaving group. In this case, an iodide ion is expelled, yielding the final product, this compound.

The selectivity for mono-substitution over di-substitution is a critical aspect of this synthesis. The introduction of the electron-donating dimethylamino group onto the pyrazine ring increases the electron density of the ring, making it less electrophilic and therefore less susceptible to a second nucleophilic attack.[4] This deactivating effect of the first amino group is the primary reason why the reaction can be stopped selectively at the mono-substituted stage under controlled conditions.

Experimental Protocol

The following protocol is based on a reported synthesis and is designed to be a self-validating system for achieving a high yield of the desired product.[5]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Diiodopyrazine | 58138-79-7 | C4H2I2N2 | 331.88 |

| Dimethylamine solution | 124-40-3 | C2H7N | 45.08 |

| Methanol | 67-56-1 | CH4O | 32.04 |

| Water | 7732-18-5 | H2O | 18.02 |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-diiodopyrazine in a mixture of methanol and water.

-

Addition of Nucleophile: To the stirred solution, add a solution of dimethylamine.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 1 hour.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining dimethylamine and inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[6]

Reaction Workflow Diagram

Caption: A schematic overview of the synthesis process.

Results and Discussion

The described protocol has been reported to yield this compound in high yield, around 89%.[5] The success of this selective mono-amination hinges on several factors:

-

Stoichiometry: The use of a controlled amount of dimethylamine is crucial to favor the mono-substituted product. An excess of the amine could lead to the formation of the di-substituted byproduct.

-

Reaction Time and Temperature: The specified reaction time of 1 hour at reflux in a methanol/water mixture is optimized to drive the mono-amination to completion while minimizing the formation of the di-aminated product.

-

Solvent System: The methanol/water solvent system is effective for dissolving both the starting material and the dimethylamine solution, facilitating a homogeneous reaction mixture.

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C6H8IN3 |

| Molecular Weight | 249.05 g/mol [5] |

| Appearance | Typically a solid |

| Boiling Point | 298.9°C at 760 mmHg (Predicted)[5] |

| Density | 1.831 g/cm³ (Predicted)[5] |

Safety and Handling

-

2,6-Diiodopyrazine: This compound should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Dimethylamine: This is a flammable and corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Methanol: Methanol is toxic and flammable. Avoid inhalation of vapors and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Conclusion

The synthesis of this compound from 2,6-diiodopyrazine is a robust and high-yielding reaction when performed under controlled conditions. The inherent electronic properties of the pyrazine ring facilitate a nucleophilic aromatic substitution, and the electron-donating nature of the introduced dimethylamino group allows for selective mono-substitution. This technical guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully perform this valuable transformation in a laboratory setting.

References

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link].

-

2-N,N-DIMETHYLAMINO-6-IODOPYRAZINE. (n.d.). LookChem. Retrieved January 15, 2026, from [Link].

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 15, 2026, from [Link].

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021, March 29). Semantic Scholar. Retrieved January 15, 2026, from [Link].

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link].

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025, August 11). National Institutes of Health. Retrieved January 15, 2026, from [Link].

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved January 15, 2026, from [Link].

-

Structure−Activity Relationships of the Didemnins. (1996, July 5). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link].

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. lookchem.com [lookchem.com]

- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(N,N-Dimethylamino)-6-iodopyrazine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(N,N-Dimethylamino)-6-iodopyrazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the molecule. The guide offers not only the predicted spectral data but also detailed experimental protocols and in-depth interpretations, grounded in established scientific principles, to facilitate a thorough understanding of the compound's structural characteristics.

Introduction

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds, and the substituents—a dimethylamino group and an iodine atom—are expected to significantly influence its chemical and physical properties. Spectroscopic analysis is paramount in confirming the identity and purity of such compounds and in elucidating their electronic and structural features. This guide will systematically present the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a foundational analytical dataset for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Predicted Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | Pyrazine C-H |

| ~7.8 | Singlet | 1H | Pyrazine C-H |

| ~3.1 | Singlet | 6H | N(CH₃)₂ |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[1]

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Use a standard single-pulse experiment.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple. The two protons on the pyrazine ring are in different chemical environments and are therefore expected to appear as two distinct singlets. Their downfield chemical shifts (around 7.8-8.0 ppm) are characteristic of protons on an electron-deficient aromatic ring.[2][3] The six protons of the two methyl groups in the N,N-dimethylamino group are equivalent and are expected to appear as a single, sharp singlet at a more upfield position (around 3.1 ppm), consistent with protons on a carbon attached to a nitrogen atom.[4]

¹³C NMR Spectroscopy

Predicted Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-N(CH₃)₂ |

| ~145 | C-I |

| ~135 | Pyrazine C-H |

| ~130 | Pyrazine C-H |

| ~40 | N(CH₃)₂ |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

A larger number of scans is necessary to obtain a good signal-to-noise ratio.

-

A wider spectral width is used (typically 0-220 ppm).

-

-

Data Processing: The chemical shift is calibrated using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum should display four signals for the pyrazine ring carbons and one for the methyl carbons. The carbon atom attached to the highly electronegative nitrogen of the dimethylamino group is expected to be the most downfield signal (~158 ppm). The carbon bearing the iodine atom is also expected to be significantly downfield (~145 ppm) due to the electronegativity and heavy atom effect of iodine. The two C-H carbons of the pyrazine ring will appear in the aromatic region (~130-135 ppm). The carbon atoms of the methyl groups will be found at a much higher field (~40 ppm).[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (N-CH₃) |

| ~1600-1450 | C=C and C=N stretch | Pyrazine ring |

| ~1350-1250 | C-N stretch | Aryl-N |

| ~600-500 | C-I stretch | Aryl-I |

Experimental Protocol: IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the thin solid film method is often employed:

-

Sample Preparation:

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the clean, empty salt plate.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Interpretation of the IR Spectrum

The IR spectrum will provide confirmatory evidence for the presence of the key functional groups. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The characteristic stretching vibrations of the pyrazine ring (C=C and C=N bonds) will be observed in the 1600-1450 cm⁻¹ region.[9][10] A key feature will be the C-N stretching vibration of the aryl-N bond, expected in the 1350-1250 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region, which is within the fingerprint region of the spectrum.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Data

| m/z | Ion |

| 249 | [M]⁺ (Molecular Ion) |

| 234 | [M - CH₃]⁺ |

| 122 | [M - I]⁺ |

| 79 | [C₄H₃N₂]⁺ (Pyrazine ring fragment) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion ([M]⁺).[13][14]

-

Fragmentation: The molecular ion is often formed with excess energy, causing it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z of 249, corresponding to the molecular weight of the compound. A common fragmentation pathway for N,N-dimethylamino substituted compounds is the loss of a methyl radical (•CH₃), which would result in a peak at m/z 234. Another likely fragmentation is the cleavage of the C-I bond, which is relatively weak, leading to the loss of an iodine radical (•I) and a peak at m/z 122. Further fragmentation of the pyrazine ring could lead to various smaller ions, such as a peak at m/z 79 corresponding to the pyrazine ring itself. The analysis of these fragmentation patterns can provide strong evidence for the proposed structure.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By presenting the expected spectral features alongside standardized experimental protocols and in-depth interpretations, this document serves as a valuable resource for the identification and characterization of this compound. The provided data and methodologies are grounded in established spectroscopic principles, ensuring a high degree of scientific integrity and utility for researchers in the field of drug discovery and development.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Bookshop.org. Interpretation of Mass Spectra. [Link]

- Nyquist, R. A., Putzig, C. L., & Leugers, M. A. (1997). The Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts. Academic Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Goodreads. Interpretation of Mass Spectra by Fred W. McLafferty. [Link]

-

Powell's Books. Handbook of Infared & Raman Spectra of Inorganic Compounds & Organic Salts 4 Volumes. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

Elsevier. Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts. [Link]

- Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.

-

ACS Publications. The Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts, Four Volume Set. [Link]

-

Barnes & Noble. Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

YouTube. IR Spectra Predicting Tools. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wiley. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

NMRium demo. Predict. [Link]

-

YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

-

University of Washington. Data Analysis Tools. [Link]

-

Nanalysis. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

EPFL. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]

-

University of California, Davis. IR Chart. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Essential Practical NMR for Organic Chemistry. [Link]

-

University of Cambridge. chemical shifts. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [https://www.rjpbcs.com/pdf/2016_7(5)/[11].pdf]([Link]11].pdf)

-

Doc Brown's Chemistry. infrared spectrum of 1-iodopropane. [Link]

-

ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CASPRE [caspre.ca]

- 4. acdlabs.com [acdlabs.com]

- 5. reddit.com [reddit.com]

- 6. Visualizer loader [nmrdb.org]

- 7. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 8. azooptics.com [azooptics.com]

- 9. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 10. Interpretation of Mass Spectra by Fred W. McLafferty, Frantisek Turecek: 9780935702255 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]

- 11. bookshop.org [bookshop.org]

- 12. Interpretation of Mass Spectra by Fred W. McLafferty | Goodreads [goodreads.com]

- 13. docs.chemaxon.com [docs.chemaxon.com]

- 14. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

An In-depth Technical Guide to the Solubility of 2-(N,N-Dimethylamino)-6-iodopyrazine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(N,N-Dimethylamino)-6-iodopyrazine, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a detailed experimental protocol for solubility determination using the established shake-flask method, and discuss the anticipated solubility profile based on the molecule's structural characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this compound for potential therapeutic applications.

Introduction: The Significance of Solubility

In the realm of drug discovery and development, understanding the solubility of a compound is paramount.[1][2] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering the therapeutic potential of a promising molecule.[1][2] this compound (Figure 1) is a substituted pyrazine, a class of heterocyclic compounds with diverse biological activities.[3] A thorough characterization of its solubility in various organic solvents is a crucial first step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides the foundational knowledge and practical methodology to achieve this critical characterization.

Figure 1: Chemical Structure of this compound

Figure Caption: Molecular structure of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental, albeit qualitative, understanding of solubility.[4][5] This rule suggests that substances with similar polarities are more likely to be soluble in one another. To move beyond this generalization, we can consider several physicochemical properties of this compound and the potential solvents.

Physicochemical Properties of this compound

A preliminary analysis of the compound's properties provides insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H8IN3 | [6][7][8] |

| Molecular Weight | 249.054 g/mol | [6] |

| pKa (Predicted) | 1.24 ± 0.10 | [6] |

| LogP (Predicted) | 1.14720 | [6] |

| Density (Predicted) | 1.831 g/cm³ | [6] |

| Boiling Point (Predicted) | 298.9°C at 760 mmHg | [6] |

| Flash Point (Predicted) | 134.6°C | [6] |

The positive LogP value suggests a degree of lipophilicity, indicating that the compound will likely exhibit solubility in non-polar organic solvents. The presence of nitrogen atoms in the pyrazine ring and the dimethylamino group introduces polarity and the potential for hydrogen bonding with protic solvents.[9]

The Role of Halogen Bonding

A noteworthy structural feature of this compound is the iodine substituent. Halogen atoms, particularly iodine, can participate in a non-covalent interaction known as halogen bonding.[10][11] This occurs when an electrophilic region on the halogen atom interacts with a nucleophilic site on another molecule.[11] This interaction can influence the solubility of the compound in solvents containing Lewis basic atoms like oxygen or nitrogen.[10]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[12] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12] The principle states that substances with similar HSP values are likely to be miscible. By comparing the (yet to be determined) HSP of this compound with the known HSP of various organic solvents, a more refined prediction of its solubility can be made.[13][14]

Experimental Determination of Solubility

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[15][16]

Proposed Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Figure Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the vials and take the supernatant, or pass the solution through a syringe filter.

-

Accurately dilute the clear supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase for chromatography) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV or LC-MS/MS method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Anticipated Solubility Profile and Discussion

While experimental data is pending, we can hypothesize the solubility of this compound in various organic solvents based on its structure and the principles discussed earlier.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Hansen Parameters (δD, δP, δH) | Predicted Solubility | Rationale |

| Hexane | 0.1 | (14.9, 0.0, 0.0) | Low | Non-polar solvent, poor interaction with the polar pyrazine core.[17] |

| Toluene | 2.4 | (18.0, 1.4, 2.0) | Moderate | Aromatic nature may interact favorably with the pyrazine ring. |

| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | High | Polar aprotic solvent, capable of dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | Moderate to High | Polar aprotic solvent with a carbonyl group that can act as a hydrogen bond acceptor. |

| Acetone | 5.1 | (15.5, 10.4, 7.0) | High | Highly polar aprotic solvent.[12] |

| Acetonitrile | 5.8 | (15.3, 18.0, 6.1) | High | Highly polar aprotic solvent.[12] |

| Ethanol | 4.3 | (15.8, 8.8, 19.4) | Moderate to High | Polar protic solvent, capable of hydrogen bonding with the nitrogen atoms. |

| Methanol | 5.1 | (14.7, 12.3, 22.3) | Moderate to High | Highly polar protic solvent, strong potential for hydrogen bonding. |

It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents like dichloromethane, acetone, and acetonitrile, as well as in polar protic solvents such as methanol and ethanol. The solubility in non-polar solvents like hexane is expected to be low.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding the physicochemical properties of the compound and employing a robust experimental method like the shake-flask technique, researchers can obtain the critical solubility data necessary for advancing its development as a potential therapeutic agent. The insights gained from such studies are invaluable for guiding formulation strategies and ultimately realizing the full potential of this promising molecule.

References

-

2-N,N-DIMETHYLAMINO-6-IODOPYRAZINE - LookChem. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. [Link]

-

Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. [Link]

-

Evidence for Halogen Bonding in Amorphous Solid Dispersions | Request PDF. [Link]

-

The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. [Link]

-

The Halogen Bond | Chemical Reviews - ACS Publications. [Link]

-

Pyrazine - Solubility of Things. [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. [Link]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A. [Link]

-

Atomic and Physical Properties of Halogens - Chemistry LibreTexts. [Link]

-

Designer Solvent Blends - Hansen Solubility Parameters. [Link]

-

This compound - INDOFINE Chemical Company, Inc. [Link]

-

This compound - PubChemLite. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 125060-66-4 | INDOFINE Chemical Company [indofinechemical.com]

- 8. PubChemLite - this compound (C6H8IN3) [pubchemlite.lcsb.uni.lu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 14. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. scielo.br [scielo.br]

- 17. chem.libretexts.org [chem.libretexts.org]

stability and storage conditions for 2-(N,N-Dimethylamino)-6-iodopyrazine

An In-depth Technical Guide to the Stability and Storage of 2-(N,N-Dimethylamino)-6-iodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyrazine derivative with potential applications in pharmaceutical and materials science research. As with any specialized chemical reagent, understanding its stability profile is critical for ensuring experimental reproducibility, maintaining sample integrity, and adhering to safety standards. This guide provides a comprehensive overview of the known chemical properties, potential degradation pathways, and recommended storage and handling conditions for this compound. It also outlines a systematic approach to stability testing for this compound.

Chemical and Physical Profile

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 125060-66-4 | [1] |

| Molecular Formula | C₆H₈IN₃ | [1][2] |

| Molecular Weight | 249.05 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Boiling Point | 298.9°C at 760 mmHg | [2] |

| Flash Point | 134.6°C | [2] |

| Density | 1.831 g/cm³ | [2] |

Potential Stability Challenges and Degradation Pathways

The pyrazine ring itself is relatively stable, but the substituents introduce potential vulnerabilities.[3] Key environmental factors that can influence the stability of this compound include temperature, light, moisture, and atmospheric oxygen.

Hydrolytic Degradation

The presence of the iodo-substituent on the pyrazine ring may render it susceptible to nucleophilic substitution, particularly by water (hydrolysis), although this is generally slow for aryl halides without activation. The electron-donating dimethylamino group may modulate the reactivity of the ring. Elevated temperatures and non-neutral pH conditions could potentially accelerate this process.

Oxidative Degradation

The dimethylamino group can be susceptible to oxidation, potentially forming an N-oxide derivative. The pyrazine ring itself can also undergo oxidation under harsh conditions. The presence of atmospheric oxygen, especially in the presence of light or metal catalysts, could facilitate oxidative degradation.

Photodegradation

Many aromatic and heterocyclic compounds are light-sensitive. The carbon-iodine bond is known to be susceptible to photolytic cleavage, which can lead to the formation of radical species and subsequent decomposition products. It is therefore highly probable that this compound is light-sensitive.

Caption: Hypothesized degradation routes for this compound.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound. The general advice from suppliers is to "Store in a cool, dry place".[1] This can be refined into a more detailed protocol.

Storage Conditions

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential hydrolytic and oxidative degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation from atmospheric oxygen. |

| Light | Amber vial or light-proof container | To prevent photodegradation. |

| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis. |

For long-term storage, it is advisable to aliquot the compound into smaller, single-use quantities to avoid repeated freeze-thaw cycles and exposure to atmospheric conditions.

Handling Procedures

Given the lack of specific toxicological data for this compound, it is prudent to handle it with the same precautions as related, potentially hazardous materials like 4-(Dimethylamino)pyridine.[4][5]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

-

Dispensing: When weighing and dispensing the solid, avoid creating dust.

-

Solutions: If preparing solutions, use anhydrous solvents and store them under an inert atmosphere, protected from light.

Stability Testing: A Systematic Approach

To empirically determine the stability of this compound under specific laboratory conditions, a formal stability study is recommended.

Caption: A systematic workflow for conducting a stability study.

Experimental Protocol for a Long-Term Stability Study

-

Initial Characterization (t=0):

-

Obtain a high-purity sample of this compound.

-

Record its initial appearance (e.g., color, physical form).

-

Determine its initial purity using a validated HPLC method with UV detection.

-

Characterize any existing impurities using LC-MS.

-

-

Sample Storage:

-

Aliquot the sample into multiple amber glass vials.

-

Backfill the vials with an inert gas (e.g., argon) before sealing.

-

Store the vials under the recommended long-term condition (2-8 °C).

-

For an accelerated study, store a subset of vials at an elevated temperature and humidity (e.g., 40 °C / 75% RH).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Visually inspect the sample for any changes in appearance.

-

Analyze the sample for purity by HPLC.

-

If significant degradation is observed, use LC-MS to identify and quantify the degradation products.

-

-

Data Evaluation:

-

Plot the purity of the sample as a function of time for each storage condition.

-

Identify the rate of degradation and the major degradation products.

-

Based on the data, establish a re-test date or shelf life for the compound under the defined storage conditions.

-

Conclusion

While specific stability data for this compound is limited, a conservative approach to its storage and handling is warranted based on its chemical structure. Protecting the compound from light, moisture, and atmospheric oxygen is paramount to preserving its integrity. The implementation of a systematic stability testing program is the most reliable method for determining its shelf life and ensuring the quality of experimental results in a research and development setting.

References

-

LookChem. 2-N,N-DIMETHYLAMINO-6-IODOPYRAZINE. [Link]

-

INDOFINE Chemical Company, Inc. This compound. [Link]

-

PubChemLite. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 642841, Iodopyrazine. [Link]

-

Axxence Aromatic GmbH. NATURAL PYRAZINES 18 Safety Data Sheet. [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(11), e04622. [Link]

-

Konstantinou, I. K., & Albanis, T. A. (2002). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 36(19), 4117–4125. [Link]

Sources

- 1. This compound | 125060-66-4 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 2-N,N-DIMETHYLAMINO-6-IODOPYRAZINE|lookchem [lookchem.com]

- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

The Dimethylamino Group's Guiding Hand: An In-depth Technical Guide to its Electronic Influence on the Pyrazine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring, a foundational scaffold in numerous pharmaceuticals and functional materials, presents a unique electronic landscape. The introduction of a dimethylamino group, a substituent with a pronounced dualistic electronic nature, dramatically alters this landscape, influencing the ring's reactivity, basicity, and spectroscopic properties. This technical guide provides a comprehensive exploration of the electronic effects of the dimethylamino group on the pyrazine ring. We will dissect the interplay of resonance and inductive effects, quantify these influences through Hammett constants, and explore the resulting impact on chemical reactivity towards both electrophiles and nucleophiles. This guide will further provide detailed experimental protocols for the synthesis and characterization of 2-(dimethylamino)pyrazine, supported by spectroscopic data and quantum chemical calculations, offering a complete resource for researchers leveraging this important structural motif.

Introduction: The Pyrazine Core and the Influence of the Dimethylamino Substituent

Pyrazine, a 1,4-diazine, is an electron-deficient heteroaromatic ring. The two nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), rendering the ring less susceptible to electrophilic attack compared to benzene.[1] This inherent electron deficiency, however, makes the pyrazine ring more amenable to nucleophilic aromatic substitution.[1]

The dimethylamino group (-N(CH3)2) is a powerful modulator of aromatic systems. It exhibits a dual electronic character:

-

Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the pyrazine ring's π-system. This electron donation increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.

-

Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the dimethylamino group exerts an electron-withdrawing inductive effect through the sigma bond framework.

The net electronic effect of the dimethylamino group is a delicate balance between these opposing forces. In the case of the pyrazine ring, this interplay is further complicated by the presence of the second ring nitrogen atom.

Unraveling the Electronic Effects: A Deeper Dive

The introduction of a dimethylamino group onto the pyrazine ring, for instance at the 2-position, significantly perturbs the electron distribution.

Resonance and Inductive Effects in 2-(Dimethylamino)pyrazine

The +M effect of the dimethylamino group donates electron density into the pyrazine ring, increasing its nucleophilicity. This effect is most pronounced at the carbon atoms ortho and para to the dimethylamino group (C3, C5, and C6). The resonance structures below illustrate this delocalization:

Synthesis of 2-(Dimethylamino)pyrazine.

Protocol:

-

Reaction Setup: In a sealed pressure vessel, combine 2-chloropyrazine (1 equivalent), an excess of a solution of dimethylamine in a suitable solvent (e.g., ethanol or THF, typically 2-3 equivalents), and a base such as potassium carbonate (1.5 equivalents).

-

Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 150 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(dimethylamino)pyrazine.

Characterization

The synthesized 2-(dimethylamino)pyrazine should be characterized using the following spectroscopic methods to confirm its structure and purity.

4.2.1. NMR Spectroscopy

NMR analysis workflow.

-

1H NMR (predicted in CDCl3, 400 MHz): δ ~8.0-8.2 (m, 2H, pyrazine-H), ~7.8 (m, 1H, pyrazine-H), ~3.1 (s, 6H, N(CH3)2).

-

13C NMR (predicted in CDCl3, 100 MHz): δ ~155 (C-NMe2), ~145 (pyrazine-C), ~138 (pyrazine-C), ~135 (pyrazine-C), ~38 (N(CH3)2).

4.2.2. IR Spectroscopy

The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Characteristic Bands (predicted): ~2950-2850 cm-1 (C-H stretching of methyl groups), ~1600-1450 cm-1 (C=C and C=N stretching of the pyrazine ring), ~1350-1250 cm-1 (C-N stretching of the aromatic amine).

4.2.3. UV-Vis Spectroscopy